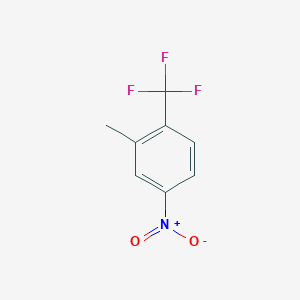

2-Methyl-4-nitrobenzotrifluoride

Descripción general

Descripción

2-Methyl-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a yellow crystalline solid commonly used in various industrial applications, including as a solvent, intermediate, and reagent. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzotrifluoride typically involves the nitration of p-methyl benzotrifluoride. The process includes the following steps:

Fluorination: p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene.

Nitration: p-Methyl benzotrifluoride is nitrated with mixed acid to produce 4-methyl-3-nitrobenzotrifluoride.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of catalysts and solvents to optimize the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups to the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions:

Nitration: Mixed acid (a combination of nitric acid and sulfuric acid) is commonly used for nitration reactions.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions on the aromatic ring.

Major Products:

Nitration: 4-Methyl-3-nitrobenzotrifluoride.

Reduction: 2-Methyl-4-aminobenzotrifluoride.

Substitution: Various halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-4-nitrobenzotrifluoride serves as an important intermediate in the synthesis of various bioactive compounds. It has potential applications in drug development due to its ability to interact with biological targets effectively.

- Case Study: Antitubercular Activity

Recent studies have highlighted the role of nitro compounds in treating Mycobacterium tuberculosis, which has shown resistance to traditional therapies. The presence of nitro groups is crucial for their biological activity, making compounds like this compound valuable in developing new antitubercular agents .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing complex molecules. Its trifluoromethyl group enhances lipophilicity, allowing for better interaction with hydrophobic biological targets.

- Data Table: Synthetic Applications

| Application | Description | Yield (%) |

|---|---|---|

| Synthesis of Nitro Compounds | Used as a precursor for various nitro derivatives | 65-85 |

| Pharmaceutical Intermediates | Key building block for drug synthesis | 70-90 |

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These enzymes are crucial in inflammatory pathways.

- Data Table: Enzyme Inhibition Studies

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12 | COX-2 |

| Nitro derivatives | 15 | iNOS |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, highlighting its potential utility in developing new antibiotics.

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitrobenzotrifluoride involves its reactivity towards various chemical reagents. The nitro group on the aromatic ring is highly reactive and can undergo reduction to form an amino group, which can further participate in various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .

Comparación Con Compuestos Similares

5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but contains a fluorine atom instead of a methyl group.

2-Nitro-4-trifluoromethylbenzonitrile: Contains a nitrile group instead of a methyl group.

Uniqueness: 2-Methyl-4-nitrobenzotrifluoride is unique due to the presence of both a nitro group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .

Actividad Biológica

2-Methyl-4-nitrobenzotrifluoride (C₈H₆F₃NO₂) is an aromatic compound characterized by a benzene ring substituted with a methyl group, a nitro group at the para position, and three fluorine atoms. This unique structure influences its chemical reactivity and potential biological activity. While research on this specific compound is limited, its structural analogs and related nitro compounds provide insights into its possible biological effects.

The molecular weight of this compound is approximately 205.14 g/mol. The presence of electron-withdrawing groups (the nitro and trifluoromethyl groups) enhances its reactivity, making it a candidate for various chemical applications, including synthesis in medicinal chemistry.

Biological Activity Overview

Research indicates that nitro compounds, including this compound, may exhibit a range of biological activities. Notably, the nitro group (-NO₂) is often linked to antibacterial and antifungal properties. The following sections detail findings from studies focusing on nitro compounds with similar structures.

Antibacterial Activity

A review of various nitro compounds highlighted their potential antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the nitro group have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL . Although specific studies on this compound are scarce, its structural analogs suggest it may interact similarly with bacterial targets.

Antifungal Activity

In addition to antibacterial properties, nitro compounds have demonstrated antifungal activity. Research has indicated that certain derivatives can inhibit the growth of fungi such as Candida albicans. The mechanisms often involve disruption of cellular processes or direct interaction with fungal cell membranes .

Cytotoxicity and Toxicological Profile

The toxicity profile of this compound remains under-researched. However, general findings on related compounds indicate potential cytotoxic effects. Many nitro-substituted aromatic compounds are known to be irritants and can exhibit acute toxicity upon exposure. Further studies are necessary to establish specific safety parameters for this compound.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis typically involves nitration reactions using nitric acid or mixed acids (nitric and sulfuric). Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the compound's structure and purity.

-

Comparative Analysis with Similar Compounds : A comparative study of structural analogs revealed that variations in substitution patterns significantly influence biological activity. For example:

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Compound Name Structural Features Unique Characteristics 2-Methyl-3-nitrobenzotrifluoride Nitro group at the third position Distinct chemical properties and uses 2-Trifluoromethyl-5-nitrotoluene Contains trifluoromethyl and nitro May exhibit different reactivity patterns 2-Methyl-6-nitrobenzotrifluoride Nitro group at the sixth position Variation in stability and reactivity - Mechanisms of Action : Nitro groups are known to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with cellular macromolecules such as DNA or proteins. This property is crucial for understanding the therapeutic potential or risks associated with these compounds .

Propiedades

IUPAC Name |

2-methyl-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCDDUFGSQYJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443054 | |

| Record name | 2-Methyl-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1960-52-7 | |

| Record name | 2-Methyl-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.